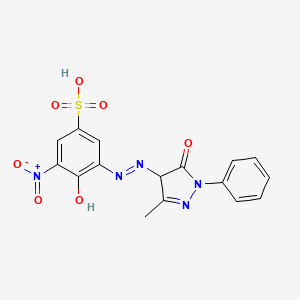![molecular formula C8H5Cl5O B14702807 1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene CAS No. 23437-88-9](/img/structure/B14702807.png)
1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties It is a derivative of cyclopentadiene, where five chlorine atoms and a prop-2-en-1-yl group are attached to the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures to ensure selective chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopentadiene is reacted with chlorine gas in the presence of a catalyst to achieve high yields. The subsequent introduction of the prop-2-en-1-yl group can be carried out using allyl alcohol or allyl chloride under suitable conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include oxidative stress, disruption of cellular signaling, and inhibition of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentachlorocyclopenta-1,3-diene: Lacks the prop-2-en-1-yl group, making it less reactive in certain types of reactions.
1,2,3,4,5-Hexachlorocyclopenta-1,3-diene: Contains an additional chlorine atom, which can affect its reactivity and applications.
Uniqueness
1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene is unique due to the presence of both chlorine atoms and the prop-2-en-1-yl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
23437-88-9 |
|---|---|
Fórmula molecular |
C8H5Cl5O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-5-prop-2-enoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C8H5Cl5O/c1-2-3-14-8(13)6(11)4(9)5(10)7(8)12/h2H,1,3H2 |
Clave InChI |
LHNXTKKTQJJIJW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


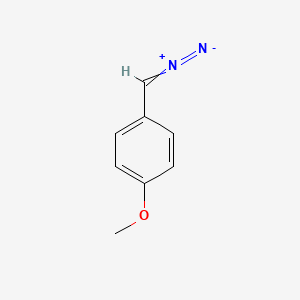
![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)

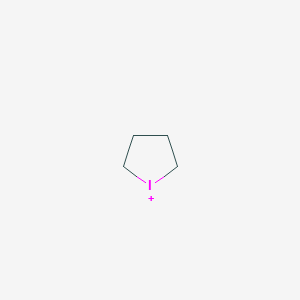
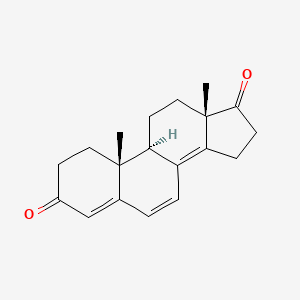
![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)

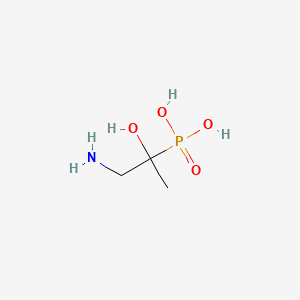
![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)
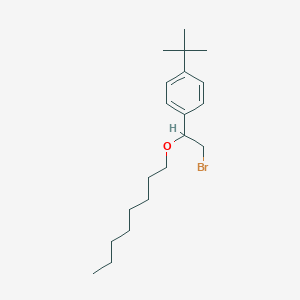
![4-Methyl-2-[(propan-2-yl)oxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14702786.png)

